alpha-D-Glucopyranoside, (1S,4R,5R,6R,6aS,9S,10aR)-3-((1S)-2-(acetyloxy)-1-methylethyl)-1,2,4,5,6,6a,7,8,9,10a-decahydro-1,5-dihydroxy-9-(methoxymethyl)-6,10a-dimethyldicyclopenta(a,d)cycloocten-4-yl 6-O-(1,1-dimethyl-2-propenyl)-, 4-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-Glucopyranoside, (1S,4R,5R,6R,6aS,9S,10aR)-3-((1S)-2-(acetyloxy)-1-methylethyl)-1,2,4,5,6,6a,7,8,9,10a-decahydro-1,5-dihydroxy-9-(methoxymethyl)-6,10a-dimethyldicyclopenta(a,d)cycloocten-4-yl 6-O-(1,1-dimethyl-2-propenyl)-, 4-acetate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of this compound involves multiple steps, including the formation of the glucopyranoside ring and the attachment of various functional groups. The synthetic routes typically involve:
Formation of the Glucopyranoside Ring: This step involves the cyclization of glucose derivatives under acidic or basic conditions.
Functional Group Attachment: Various functional groups are introduced through reactions such as esterification, acetylation, and hydroxylation.
Industrial Production: Industrial production methods may involve the use of biocatalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Reagents such as sodium borohydride for reduction, potassium permanganate for oxidation, and various acids or bases for substitution reactions are commonly used.
Major Products: The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Alpha-D-Glucopyranoside, (1S,4R,5R,6R,6aS,9S,10aR)-3-((1S)-2-(acetyloxy)-1-methylethyl)-1,2,4,5,6,6a,7,8,9,10a-decahydro-1,5-dihydroxy-9-(methoxymethyl)-6,10a-dimethyldicyclopenta(a,d)cycloocten-4-yl 6-O-(1,1-dimethyl-2-propenyl)-, 4-acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme-substrate interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and metabolic activities.
Comparison with Similar Compounds
When compared to similar compounds, alpha-D-Glucopyranoside, (1S,4R,5R,6R,6aS,9S,10aR)-3-((1S)-2-(acetyloxy)-1-methylethyl)-1,2,4,5,6,6a,7,8,9,10a-decahydro-1,5-dihydroxy-9-(methoxymethyl)-6,10a-dimethyldicyclopenta(a,d)cycloocten-4-yl 6-O-(1,1-dimethyl-2-propenyl)-, 4-acetate exhibits unique properties:
Ginsenoside Compound K: Similar in structure but differs in its pharmacological properties and applications.
(-)-Carvone: A natural compound with different bioactive properties and applications in agriculture.
This compound’s unique combination of functional groups and bioactive properties makes it a valuable subject of study in various scientific fields.
Properties
CAS No. |
28225-14-1 |
---|---|
Molecular Formula |
C36H56O12 |
Molecular Weight |
680.8 g/mol |
IUPAC Name |
[(2S)-2-[(1E,3R,4S,8R,9R,10R,11S,14S)-8-[(2S,3R,4R,5S,6R)-5-acetyloxy-3,4-dihydroxy-6-(2-methylbut-3-en-2-yloxymethyl)oxan-2-yl]oxy-4,9-dihydroxy-14-(methoxymethyl)-3,10-dimethyl-6-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]propyl] acetate |
InChI |
InChI=1S/C36H56O12/c1-10-35(6,7)45-17-26-32(46-21(5)38)30(41)31(42)34(47-26)48-33-28-24(18(2)15-44-20(4)37)13-27(39)36(28,8)14-25-22(16-43-9)11-12-23(25)19(3)29(33)40/h10,14,18-19,22-23,26-27,29-34,39-42H,1,11-13,15-17H2,2-9H3/b25-14-/t18-,19-,22-,23+,26-,27+,29-,30-,31-,32-,33-,34-,36+/m1/s1 |
InChI Key |
ZWOUNVTYMHVWJL-PUESDPPPSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]\2CC[C@@H](/C2=C/[C@]3([C@H](CC(=C3[C@H]([C@@H]1O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(C)(C)C=C)OC(=O)C)O)O)[C@H](C)COC(=O)C)O)C)COC |
Canonical SMILES |
CC1C2CCC(C2=CC3(C(CC(=C3C(C1O)OC4C(C(C(C(O4)COC(C)(C)C=C)OC(=O)C)O)O)C(C)COC(=O)C)O)C)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.